

Spectroscopic Profile of Pigment Red 254: A Technical Guide

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Compound of Interest

Compound Name: Pigment Red 254

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of C.I. **Pigment Red 254** (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment. PR 254 is renowned for its brilliant red shade, high tinctorial strength, and exceptional stability, making it a subject of interest in various fields beyond industrial coatings, including organic electronics and bioimaging.[1][2][3] This guide details the ultraviolet-visible (UV-Vis) absorption, fluorescence emission, infrared (IR), and Raman spectroscopic characteristics of PR 254, supported by experimental protocols and data presented for comparative analysis.

Molecular Structure and Physicochemical Properties

Pigment Red 254 is chemically identified as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.[4] The core of its structure is the diketopyrrolopyrrole bicyclic lactam, a planar and electron-deficient moiety.[5] This core structure is a key determinant of the pigment's outstanding photophysical and stability properties.[2]

Property	Value
Chemical Formula	C ₁₈ H ₁₀ Cl ₂ N ₂ O ₂
Molecular Weight	357.19 g/mol [4]
CAS Number	84632-65-5
Appearance	Red powder[6]

Spectroscopic Properties

The spectroscopic signature of **Pigment Red 254** provides critical insights into its electronic transitions, vibrational modes, and overall molecular structure.

UV-Visible (UV-Vis) Absorption Spectroscopy

Pigment Red 254 exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. The position of the absorption maximum (λ_{max}) can be influenced by the solvent environment.

Solvent	λ_{max} (nm)	Reference
Dimethyl Sulfoxide (DMSO)	520, 482	[6][7]
Chloroform (CHCl ₃)	~530 (for DPP derivatives)	[1]
Sulfuric Acid (H ₂ SO ₄)	540.0 - 545.0	[3]

The intense absorption is attributed to π - π^* electronic transitions within the conjugated diketopyrrolopyrrole chromophore.[5]

Fluorescence Emission Spectroscopy

While primarily used as a pigment, diketopyrrolopyrrole derivatives, including PR 254, can exhibit fluorescence. The emission properties are of particular interest for applications in fluorescent probes and bioimaging.[1][8] N-alkylation of the DPP core can enhance solubility and fluorescence quantum yields.[9]

Solvent	Emission Maximum (nm)	Stokes Shift (nm)	Reference
Chloroform (CHCl ₃)	~586 (for a phenyl-substituted DPP derivative)	60-70 (for various DPP derivatives)	[5][10]

The fluorescence of PR 254 and its derivatives is an active area of research, with modifications to the core structure leading to tunable emission wavelengths and enhanced quantum yields.[1][11]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in **Pigment Red 254**. The key vibrational bands provide a characteristic fingerprint for the molecule.

Wavenumber (cm ⁻¹)	Assignment	Reference
3436	N-H stretching	[6][7]
2931	C-H stretching	[6][7]
1635	C=O stretching (amide I)	[6][7]
1392, 1169	C-N stretching	[6][7]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for identifying pigments in various matrices. The technique is non-destructive and offers high spatial resolution.[12][13]

Wavenumber (cm ⁻¹)	Assignment	Reference
1643, 1476, 1316, 1220, 1104	Characteristic bands for DPP-based pigments	[14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general protocols for the analysis of **Pigment Red 254**.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and λ_{max} of **Pigment Red 254** in a suitable solvent.

Materials:

- **Pigment Red 254**
- Spectroscopic grade solvent (e.g., DMSO, Chloroform)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a stock solution of **Pigment Red 254** of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Subsequently, prepare a series of dilutions to an appropriate concentration for measurement (typically in the range of 10^{-5} to 10^{-6} M).
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}) from the recorded spectrum.

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of **Pigment Red 254**.

Materials:

- **Pigment Red 254** solution (prepared as for UV-Vis)
- Fluorescence cuvettes
- Spectrofluorometer

Procedure:

- **Sample Preparation:** Use a dilute solution of **Pigment Red 254** to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.
- **Instrument Setup:** Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength (typically at or near the λ_{max} from the UV-Vis spectrum). Set the desired emission wavelength range.
- **Measurement:** Place the cuvette containing the sample solution in the spectrofluorometer and acquire the emission spectrum.
- **Data Analysis:** Identify the wavelength of maximum fluorescence emission. The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum.

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain the infrared spectrum of solid **Pigment Red 254**.

Materials:

- **Pigment Red 254** powder

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with no sample on the crystal.
- Sample Application: Place a small amount of the **Pigment Red 254** powder onto the ATR crystal. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction if necessary to produce a spectrum that is comparable to a transmission spectrum. Identify the characteristic absorption bands.[\[15\]](#)[\[16\]](#)
[\[17\]](#)

Raman Spectroscopy Protocol

Objective: To obtain the Raman spectrum of **Pigment Red 254**.

Materials:

- **Pigment Red 254** powder or a sample containing the pigment
- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm)
- Microscope slide

Procedure:

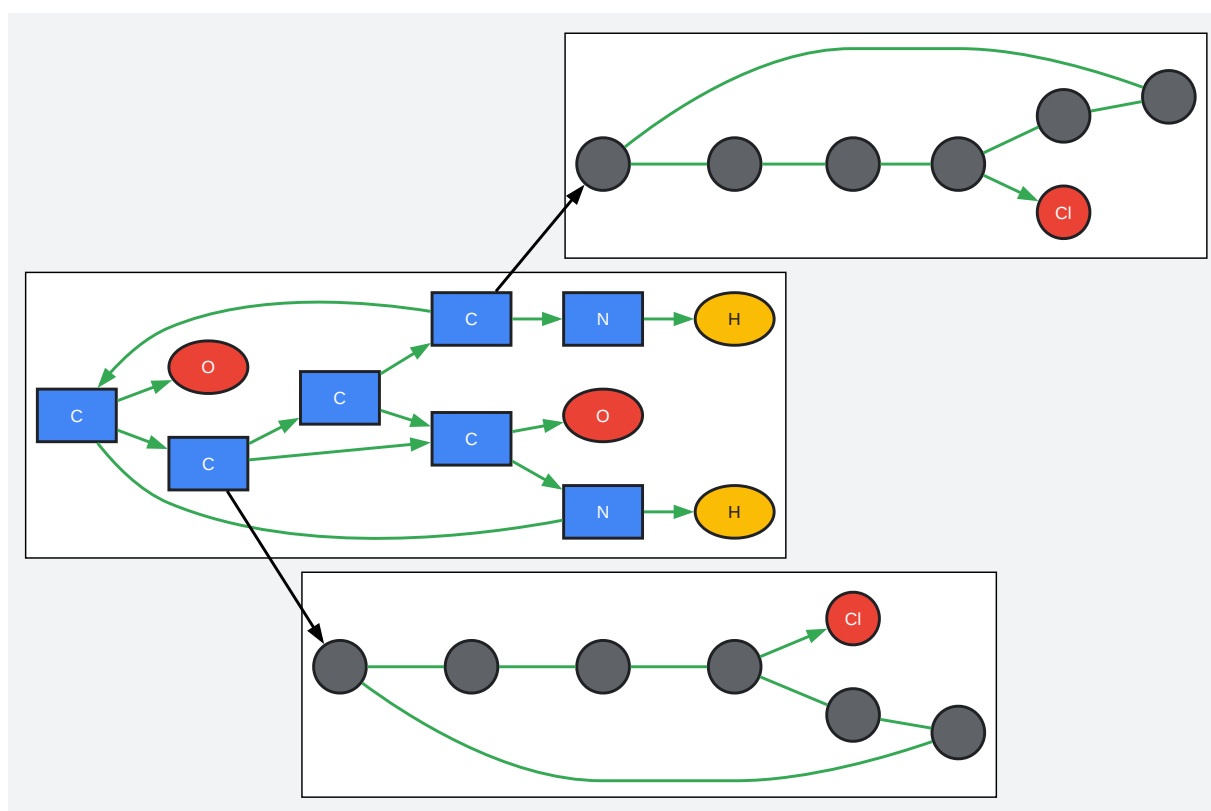
- Sample Preparation: Place a small amount of the pigment powder on a microscope slide.
- Instrument Setup: Turn on the Raman spectrometer and select the desired laser excitation wavelength and power. Lower laser power should be used initially to avoid sample

degradation.

- Focusing: Place the sample under the microscope objective and focus the laser onto the sample.
- Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.
- Data Analysis: Identify the characteristic Raman shifts (in cm^{-1}) and compare them to reference spectra for identification.^{[18][19]}

Visualizations

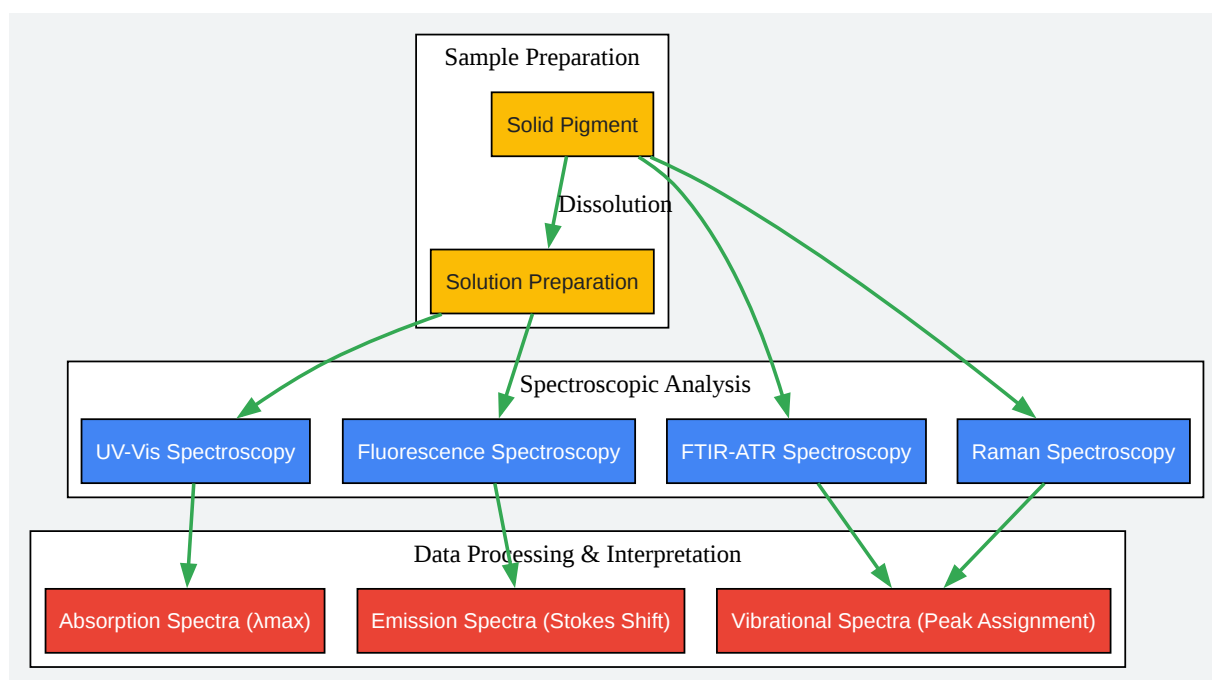
Molecular Structure of Pigment Red 254



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Caption: Molecular structure of **Pigment Red 254**.

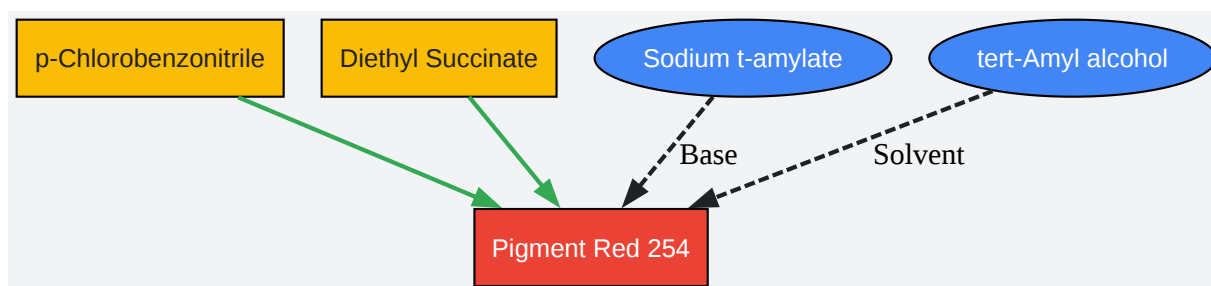
General Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis of **Pigment Red 254**.

Synthesis Pathway of Pigment Red 254



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Caption: Simplified synthesis pathway for **Pigment Red 254**.

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